physicochemical properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
physicochemical properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenyl)-1,1-diphenylethanol
Introduction
2-(4-Chlorophenyl)-1,1-diphenylethanol, a tertiary alcohol, holds significance in pharmaceutical sciences, primarily as a known impurity and a synthetic precursor related to active pharmaceutical ingredients (APIs) such as Clemastine.[1][2][3] Its molecular architecture, featuring a chiral center and the lipophilic characteristics imparted by the phenyl and chlorophenyl groups, necessitates a thorough understanding of its physicochemical properties. These properties are paramount for researchers, scientists, and drug development professionals, as they govern the compound's behavior in various experimental and physiological environments, influencing its synthesis, purification, formulation, and potential biological interactions.
This technical guide provides a comprehensive exploration of the core . Moving beyond a mere tabulation of data, this document delves into the causality behind the experimental methodologies used to determine these properties. It is structured to provide not only the available data but also the practical and theoretical framework for its in-house determination, ensuring scientific integrity and empowering researchers with the tools for its comprehensive characterization.
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity of 2-(4-Chlorophenyl)-1,1-diphenylethanol is the foundation upon which all other physicochemical data is built.
| Identifier | Value | Reference(s) |
| IUPAC Name | 1-(4-chlorophenyl)-1-phenylethanol | [4] |
| CAS Number | 59767-24-7 | [4] |
| Molecular Formula | C₁₄H₁₃ClO | [4][5] |
| Molecular Weight | 232.71 g/mol | [5] |
| SMILES | CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O | [4] |
| InChIKey | MHJLXHJZQCHSIT-UHFFFAOYSA-N | [4] |
The structure of 2-(4-Chlorophenyl)-1,1-diphenylethanol is characterized by a central quaternary carbon atom bonded to a hydroxyl group, a methyl group, a phenyl group, and a 4-chlorophenyl group. This substitution pattern results in a chiral center at the carbinol carbon.
Physical State and Thermal Properties
The physical state of a compound at ambient temperature is a fundamental property. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, it has been described as both a colorless to light yellow oil and a solid.[6] This ambiguity underscores the importance of experimental determination of its melting and boiling points.
Melting Point
Experimental Protocol: Capillary Melting Point Determination
This method is a straightforward and widely used technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered compound is loaded into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a viewing lens.
-
Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is common.
| Property | Value | Reference(s) |
| Predicted Boiling Point | 358.2 °C at 760 mmHg | [5][7] |
Experimental Protocol: Boiling Point Determination (OECD Guideline 103)
The OECD guidelines provide several methods for the experimental determination of boiling points. The dynamic method, which involves measuring the vapor pressure of the substance as a function of temperature, is a robust approach.
Methodology:
-
Apparatus: A dynamic boiling point apparatus consists of a heating bath, a sample vessel equipped with a thermometer and a pressure sensor, and a vacuum system.
-
Procedure: The sample is placed in the vessel and the pressure is reduced to the desired level. The sample is then heated, and the temperature at which boiling is observed (indicated by a constant temperature reading despite continued heating) is recorded along with the corresponding pressure.
-
Data Analysis: A series of measurements are taken at different pressures, and the data is used to construct a vapor pressure curve. The normal boiling point (at 760 mmHg) can be extrapolated from this curve.
Solubility
Solubility, the ability of a substance to dissolve in a solvent, is a critical parameter in drug development, influencing everything from formulation to bioavailability. 2-(4-Chlorophenyl)-1,1-diphenylethanol is qualitatively described as being slightly soluble in organic solvents like chloroform, DMSO, and methanol, and likely has poor aqueous solubility.[6] However, quantitative data is essential for practical applications.
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Methodology:
-
Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered to remove any remaining solid particles.
-
Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis.
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L) at the specified temperature.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Acidity (pKa)
The pKa of a molecule is a measure of the acidity of its ionizable groups. For an alcohol, the pKa refers to the dissociation of the hydroxyl proton. The pKa influences the extent of ionization at a given pH, which in turn affects properties like solubility, lipophilicity, and biological membrane permeability.
| Property | Value | Reference(s) |
| Predicted pKa | 13.41 ± 0.29 | [5] |
The pKa of tertiary alcohols is generally higher than that of primary and secondary alcohols due to the electron-donating inductive effect of the alkyl groups, which destabilizes the resulting alkoxide conjugate base.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound.
Methodology:
-
Sample Preparation: A solution of the compound is prepared in a suitable solvent system (often a co-solvent system like water-methanol for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its pharmacokinetic properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.
| Property | Value | Reference(s) |
| Predicted LogP | 3.5 | [4] |
A LogP of 3.5 suggests that 2-(4-Chlorophenyl)-1,1-diphenylethanol is a highly lipophilic compound, with a much greater affinity for the octanol phase than the aqueous phase.
Experimental Protocol: Shake-Flask Method for LogP Determination
This method directly measures the partitioning of a compound between water and n-octanol.
Methodology:
-
Phase Preparation: Water and n-octanol are mutually saturated by shaking them together and then allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC, UV-Vis).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Step-by-step workflow for LogP determination.
Spectroscopic Properties
Spectroscopic data provides a fingerprint of a molecule and is indispensable for its identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: A ¹H NMR spectrum for 2-(4-Chlorophenyl)-1,1-diphenylethanol has been reported with the following predicted peaks: δ 1.94 (s, 3H), 2.17 (s, 1H, exchangeable with D₂O), 7.23-7.42 (m, 9H).[6][7] The singlet at 1.94 ppm corresponds to the methyl protons, the exchangeable singlet at 2.17 ppm to the hydroxyl proton, and the multiplet in the aromatic region to the protons of the phenyl and chlorophenyl rings.
Experimental Protocol: ¹³C NMR Spectroscopy
Methodology:
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. Standard acquisition parameters are typically used, with broadband proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom.
-
Data Processing: The acquired data is Fourier transformed and the spectrum is referenced to the solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(4-Chlorophenyl)-1,1-diphenylethanol is reported to show characteristic peaks at 3414 cm⁻¹ (O-H stretch), and in the regions of 3061-2859 cm⁻¹ (C-H stretches) and 1597-1394 cm⁻¹ (aromatic C=C stretches).[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Chlorophenyl)-1,1-diphenylethanol, the mass spectrum is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. A common fragmentation pathway for tertiary alcohols is the loss of a water molecule, which would result in a significant peak at m/z corresponding to [M-H₂O]⁺.[6] The presence of chlorine would also lead to a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Crystal Structure
For solid-state compounds, the crystal structure, as determined by X-ray crystallography, provides the definitive three-dimensional arrangement of atoms in the crystal lattice. This information is invaluable for understanding intermolecular interactions, polymorphism, and solid-state stability. To date, a published crystal structure for 2-(4-Chlorophenyl)-1,1-diphenylethanol has not been identified. The determination of its crystal structure would be a significant contribution to the complete characterization of this compound. For context, the crystal structure of the parent compound, benzhydrol, has been determined.[9][10]
Experimental Protocol: Single-Crystal X-ray Diffraction
Methodology:
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a solution.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecular structure, which is refined to best fit the experimental data.
Conclusion
The are of significant interest to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. While a complete experimental dataset for this compound is not yet available in the public domain, this technical guide has provided a comprehensive overview of its known and predicted properties. More importantly, it has detailed the robust experimental protocols required for the in-house determination of these crucial parameters. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to advance their work, whether it involves the synthesis of novel compounds, the development of new drug formulations, or the fundamental study of molecular interactions. The pursuit of a complete experimental characterization of 2-(4-Chlorophenyl)-1,1-diphenylethanol remains a valuable endeavor that will undoubtedly contribute to a deeper understanding of its chemical and biological behavior.
References
-
Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards - Antimex Chemical. (n.d.). Retrieved January 12, 2026, from [Link]
-
What is the reason that tertiary alcohol pKa is higher than primary alcohol pKa? (2015, April 30). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
-
1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical. (n.d.). Retrieved January 12, 2026, from [Link]
-
1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
The pKa Table Is Your Friend - Master Organic Chemistry. (2010, June 18). Retrieved January 12, 2026, from [Link]
-
Acidities of Alcohols - Chemistry LibreTexts. (2023, January 22). Retrieved January 12, 2026, from [Link]
-
1-(4-Chlorophenyl)-1-phenyl-ethanol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 12, 2026, from [Link]
-
Clemastine Fumarate | C25H30ClNO5 | CID 5281069 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Rank the following alcohols in order of descending pKa value. Exp... - Pearson. (2024, January 26). Retrieved January 12, 2026, from [Link]
-
1 - Supplementary Information. (n.d.). Retrieved January 12, 2026, from [Link]
-
Benzhydrol | C13H12O | CID 7037 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ethanone, 1-(4-chlorophenyl)- - NIST WebBook. (n.d.). Retrieved January 12, 2026, from [Link]
-
1-(4-Chlorophenyl)-1-phenylethanol, (R)- | C14H13ClO | CID 86312976 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Correlation between the experimental and the calculated log P values of... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties - Michael Green. (2024, January 6). Retrieved January 12, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 3-benzoyl-6-(1,3-dioxo-1-phenylbutan-2-yl)-2-hydroxy-2-methyl-4-phenylcyclohexane-1,1-dicarbonitrile - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]
-
pKa of Alcohols Dictate their Reactivity with Reduced Uranium-substituted Thiomolybdate Clusters - The Royal Society of Chemistry. (2024, November 13). Retrieved January 12, 2026, from [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Retrieved January 12, 2026, from [Link]
-
Crystal structures of 2′-benzoyl-1′-(4-methylphenyl) - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]
-
LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved January 12, 2026, from [Link]
-
a guide to 13c nmr chemical shift values. (n.d.). Retrieved January 12, 2026, from [Link]
-
Studies of Associated Solutions: Evaluation of Thermodynamic Parameters of Blends of 2-Methylaniline and Substituted Ethanols at Various Temperatures - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study | ACS Omega - ACS Publications. (2021, May 12). Retrieved January 12, 2026, from [Link]
-
Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Crystal Structures of Diethylamino Substituted Benzylideneanilines and Absorption Spectra of Their Related Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Clemastine EP Impurity C | CAS No: 59767-24-7. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 12, 2026, from [Link]
-
logP (Partition Coefficient) and Lipid Solubility of Drugs || Junaid Asghar PhD - YouTube. (2021, February 10). Retrieved January 12, 2026, from [Link]
-
(PDF) Thermodynamic study of binary mixtures of alcohols and alkoxyethanols for fuel applications: excess molar enthalpies and local composition models - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Clemastine Fumarate-impurities - Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]
-
1-Phenylethanol. (n.d.). Retrieved January 12, 2026, from [Link]
-
Clemastine Fumarate EP Impurity C | CAS 59767-24-7 - Veeprho. (n.d.). Retrieved January 12, 2026, from [Link]
-
Thermodynamic properties of ketone with 2-methyl-1-butanol/2-ethyl-1-butanol at various temperatures - Emerald Publishing. (2022, December 21). Retrieved January 12, 2026, from [Link]
-
Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Retrieved January 12, 2026, from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. clearsynth.com [clearsynth.com]
- 3. veeprho.com [veeprho.com]
- 4. 1-(4-Chlorophenyl)-1-phenylethanol | C14H13ClO | CID 14189996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Manufacturer supply high quality 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL 59767-24-7 with ISO standards [antimexchem.com]
- 6. 1 -(4-CHLOROPHENYL)-1 -PHENYLETHANOL | 59767-24-7 [chemicalbook.com]
- 7. 1-(4-Chlorophenyl)-1-phenylethanol, CAS No. 59767-24-7 - iChemical [ichemical.com]
- 8. spectrabase.com [spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzhydrol | C13H12O | CID 7037 - PubChem [pubchem.ncbi.nlm.nih.gov]
